molecular formula C20H19ClF4N6O4 B10830803 Dhodh-IN-21

Dhodh-IN-21

Cat. No.: B10830803
M. Wt: 518.8 g/mol
InChI Key: XEDJGCIOZDHXOR-JTQLQIEISA-N
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Description

Compound 19, identified by the PubMed ID 35925768, is a synthetic organic molecule that has garnered significant attention due to its potent inhibition of dihydroorotate dehydrogenase (DHODH). This enzyme is crucial in the de novo pyrimidine biosynthesis pathway, making it a valuable target for therapeutic interventions, particularly in the treatment of acute myeloid leukemia (AML) and other diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of compound 19 involves multiple steps, starting with the preparation of key intermediates. The reaction conditions typically include the use of specific reagents and catalysts to ensure high yield and purity. For instance, the synthesis might involve the use of chlorinated pyridines, triazoles, and fluorinated compounds under controlled temperatures and pressures .

Industrial Production Methods

While detailed industrial production methods are not explicitly documented, it is likely that the synthesis of compound 19 on an industrial scale would involve optimization of the reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

Compound 19 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of compound 19 include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines.

    Electrophiles: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions could result in the formation of various substituted derivatives .

Scientific Research Applications

Compound 19 has a wide range of scientific research applications, including:

Mechanism of Action

Compound 19 exerts its effects by inhibiting DHODH, an enzyme involved in the de novo synthesis of pyrimidines. By blocking this enzyme, compound 19 disrupts the production of pyrimidine nucleotides, which are essential for DNA and RNA synthesis. This inhibition leads to a reduction in cellular proliferation, making it particularly effective against rapidly dividing cells, such as cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compound 19 stands out due to its combination of high DHODH inhibition potency, oral bioactivity, and drug-like physicochemical properties. Its efficacy in preclinical models of AML further highlights its potential as a therapeutic agent .

Properties

Molecular Formula

C20H19ClF4N6O4

Molecular Weight

518.8 g/mol

IUPAC Name

N-(2-chloro-4-methylpyridin-3-yl)-6-[4-ethyl-3-(hydroxymethyl)-5-oxo-1,2,4-triazol-1-yl]-5-fluoro-2-[(2S)-1,1,1-trifluoropropan-2-yl]oxypyridine-3-carboxamide

InChI

InChI=1S/C20H19ClF4N6O4/c1-4-30-13(8-32)29-31(19(30)34)16-12(22)7-11(18(28-16)35-10(3)20(23,24)25)17(33)27-14-9(2)5-6-26-15(14)21/h5-7,10,32H,4,8H2,1-3H3,(H,27,33)/t10-/m0/s1

InChI Key

XEDJGCIOZDHXOR-JTQLQIEISA-N

Isomeric SMILES

CCN1C(=NN(C1=O)C2=C(C=C(C(=N2)O[C@@H](C)C(F)(F)F)C(=O)NC3=C(C=CN=C3Cl)C)F)CO

Canonical SMILES

CCN1C(=NN(C1=O)C2=C(C=C(C(=N2)OC(C)C(F)(F)F)C(=O)NC3=C(C=CN=C3Cl)C)F)CO

Origin of Product

United States

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